5-[(2-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
The compound "5-[(2-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" is a derivative of pyrimidinedione, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential reactivity that could be exploited in various chemical reactions.
Synthesis Analysis
The synthesis of pyrimidinedione derivatives typically involves the formation of the pyrimidine ring by cyclization and subsequent functionalization at various positions on the ring. For example, the synthesis of 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinedione intermediates was characterized and used in cycloaddition reactions to yield quinazoline derivatives . This suggests that the synthesis of the compound may also involve similar cyclization and functionalization steps, potentially followed by a cycloaddition reaction to introduce the 2-chloroanilino moiety.
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives can be complex, with the potential for isomerization and the presence of multiple functional groups that can participate in various interactions. For instance, the structure of a related compound, 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydro-pyrimidine-4,6(1H,5H)-dione, was elucidated using XRD-single-crystal analysis, confirming its exo-isomer structure . This indicates that the molecular structure of "this compound" could also be confirmed using similar crystallographic techniques.
Chemical Reactions Analysis
Pyrimidinedione derivatives can participate in a variety of chemical reactions. The cycloaddition reaction of pyrimidinedione intermediates with olefinic dienophiles, as mentioned in , is an example of how these compounds can be used to synthesize more complex heterocyclic structures. The presence of the 2-chloroanilino group in the compound of interest could also allow for further substitution reactions or serve as a directing group for catalytic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinedione derivatives can be influenced by their substituents. For example, the vibrational spectral analysis, XRD-structure, and computation of a related compound provided insights into its structural parameters, lattice interactions, and non-linear optical properties . The thermal activity of such compounds can be evaluated using TG/DTG analysis, which would be relevant for the compound as well. The presence of the 2-thioxo group in the pyrimidinedione ring is likely to affect the compound's electronic properties and reactivity.
Scientific Research Applications
Vibrational Spectral Analysis and Structural Characterization
The synthesis and characterization of novel compounds with a similar structure to "5-[(2-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" have been explored for their potential in creating materials with unique optical properties. A study by Altowyan et al. (2019) focused on vibrational spectral analysis, XRD-structure computation, and the non-linear optical crystal theoretical analysis of a compound. This research highlights the compound's potential in materials science, especially in the development of non-linear optical materials (Altowyan et al., 2019).
Framework Formation in Coordination Architectures
In the realm of coordination chemistry, Zheng et al. (2003) investigated the framework formation of silver(I) coordination architectures using heterocyclic thioethers, showcasing the ability to control structural topologies of metal–organic supramolecular architectures. This study provides insight into the design of coordination compounds with potential applications in catalysis and molecular recognition (Zheng et al., 2003).
Bioconjugation and Controlled Release
Zhang et al. (2017) explored 5-methylene pyrrolones (5MPs) for their thiol-specific and tracelessly removable bioconjugation capabilities. This research is significant for bioconjugation strategies, offering a tool for the controlled release of conjugated cargo and temporary thiol protection in biological research (Zhang et al., 2017).
Synthesis and Reaction Studies
Research by Kappe and Roschger (1989) focused on the synthesis and various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, revealing pathways for the preparation of novel pyrimidine derivatives. This study contributes to the understanding of reaction mechanisms and the synthesis of novel heterocyclic compounds (Kappe & Roschger, 1989).
Anticancer Activity
Ali et al. (2021) conducted an effective green synthesis of novel compounds bearing a chromone ring and assessed their in vitro anticancer activity. This research demonstrates the potential therapeutic applications of pyrimidine derivatives as anticancer agents, showcasing their efficacy against various cancer cell lines (Ali et al., 2021).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
5-[(2-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATYNIPLVBCNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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